molecular formula C10H17N3O3 B14019586 Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

Cat. No.: B14019586
M. Wt: 227.26 g/mol
InChI Key: ODSHDOFHRHAJIC-UHFFFAOYSA-N
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Description

Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core

Chemical Reactions Analysis

Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl ester group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific pyrrolo[3,4-c]pyrazole core and the potential for diverse chemical modifications.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 6a-hydroxy-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C10H17N3O3/c1-9(2,3)16-8(14)13-5-7-4-11-12-10(7,15)6-13/h4,11-12,15H,5-6H2,1-3H3

InChI Key

ODSHDOFHRHAJIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CNNC2(C1)O

Origin of Product

United States

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